molecular formula C12H23NO B8613272 2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-ol CAS No. 52185-72-5

2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-ol

Cat. No.: B8613272
CAS No.: 52185-72-5
M. Wt: 197.32 g/mol
InChI Key: WIXBXJIVPHLUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

52185-72-5

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-prop-2-enylpiperidin-4-ol

InChI

InChI=1S/C12H23NO/c1-6-7-13-11(2,3)8-10(14)9-12(13,4)5/h6,10,14H,1,7-9H2,2-5H3

InChI Key

WIXBXJIVPHLUHV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1CC=C)(C)C)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 78.5 parts of 2,2,6,6-tetramethylpiperidine-4-ol and 30.25 parts of allyl bromide in 250 parts of ethyl alcohol was heated under reflux conditions for 48 hours. The cooled reaction mixture was filtered to remove 2,2,6,6-tetramethylpiperidin-4-ol hydrobromide formed during the reaction and the ethyl alcohol solvent was removed by distillation under reduced pressure. The residue was triturated with cold petroleum ether (b.p. 40°-60°C) to remove a small amount of unreacted 2,2,6,6-tetramethylpiperidin-4-ol. Crystallisation of the residue from 40°-60°C petroleum ether gave 1-allyl-2,2,6,6-tetramethylpiperidin-4-ol having a melting point of 84°-5°C and the following elemental analysis by weight.
[Compound]
Name
78.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,2,6,6-tetramethyl-piperidin-4ol (0.5 g, 3.18 mmol), PdCl2 (20 mg, 0.11 mmol) and di-allyl carbonate (5 ml, 36 mmol) are charged, under inert atmosphere, into a 10 ml-flask equipped with a reflux condenser. The reaction mixture is then heated to 110° C. under stirring for about 6 hours. Gas-chromatographic analysis shows that the reaction afforded the desired 1-allyl-2,2,6,6-tetramethyl-piperidin-4ol in 85% yield (calculated on the starting piperidinol) and >98% selectivity.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
PdCl2
Quantity
20 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.